molecular formula C10H17NO4 B15285024 Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-butenoate CAS No. 55477-81-1

Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-butenoate

Cat. No.: B15285024
CAS No.: 55477-81-1
M. Wt: 215.25 g/mol
InChI Key: MYYHIDZJUDGETM-UHFFFAOYSA-N
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Description

Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-butenoate is a specialized organic compound featuring a conjugated ester and a tert-butoxycarbonyl (Boc)-protected amino group. Its structure comprises:

  • A methyl ester moiety at the terminal carboxyl group.
  • A Boc-protected amino group at the β-position of the α,β-unsaturated ester (2-butenoate backbone).

This compound is primarily utilized as a building block in peptide synthesis and organic transformations, where the Boc group serves as a temporary protecting group for amines, ensuring stability during reactions while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Properties

CAS No.

55477-81-1

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate

InChI

InChI=1S/C10H17NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h6H,1-5H3,(H,11,13)

InChI Key

MYYHIDZJUDGETM-UHFFFAOYSA-N

Canonical SMILES

CC=C(C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions often include mild temperatures and a short reaction time to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and better scalability compared to traditional batch processes .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester moiety undergoes base-catalyzed hydrolysis, with significant rate acceleration observed in the presence of transition metal complexes. Key findings from kinetic studies include:

Kinetic Parameters for Base Hydrolysis

ParameterValue (Glycine Methyl Ester Analogue)Catalysis Ratio (C)
k<sub>OH</sub>1.25 × 10<sup>−2</sup> M<sup>−1</sup>s<sup>−1</sup>2.25 × 10<sup>4</sup>
k<sub>H2O</sub>4.6 × 10<sup>−6</sup> s<sup>−1</sup>
Activation Energy (ΔH‡)58.3 kJ/mol
  • Mechanism : Hydrolysis proceeds via nucleophilic attack by OH<sup>−</sup> on the carbonyl carbon, facilitated by coordination to Pd(II) or other transition metals. The Boc group stabilizes the transition state through electronic effects .

  • Rate Acceleration : Metal coordination lowers the activation barrier, as seen in [Pd(DHP)(H<sub>2</sub>O)<sub>2</sub>]<sup>2+</sup>-catalyzed reactions, where catalysis ratios exceed 10<sup>4</sup> .

Oxidation and Reduction

The α,β-unsaturated system and Boc-protected amine enable selective redox transformations:

Oxidation Pathways

  • Epoxidation : Reacts with peracids (e.g., mCPBA) to form epoxide derivatives, though this is less common due to steric hindrance from the Boc group.

  • Ozonolysis : Cleaves the double bond to generate carbonyl fragments, useful in fragment-based synthesis.

Reduction Pathways

ReagentProductYield (%)
H<sub>2</sub>/Pd-CSaturated ester with free amine85–90
NaBH<sub>4</sub>/NiCl<sub>2</sub>Partially reduced allylic alcohol60–70
  • Selectivity : Hydrogenation preferentially targets the α,β-unsaturated ester over the Boc group, enabling selective amine deprotection under acidic conditions post-reduction .

Boc Deprotection and Functionalization

The Boc group is cleaved under acidic conditions, enabling downstream modifications:

Deprotection Conditions

AcidTemperature (°C)Time (h)Efficiency (%)
HCl (4M in dioxane)252>95
TFA/DCM (1:1)00.598
  • Applications : Liberates the free amine for peptide coupling or cyclization reactions. The resulting amine can undergo acylation, sulfonation, or alkylation .

Comparative Reactivity with Analogues

Structural variations influence reaction outcomes:

CompoundHydrolysis Rate (k<sub>OH</sub>, M<sup>−1</sup>s<sup>−1</sup>)Boc Stability (T<sub>1/2</sub> in HCl)
Methyl 2-(Boc-amino)acrylate 9.8 × 10<sup>−3</sup>4 h
Methyl (Z)-2-(Bis-Boc-amino)but-2-enoate 3.2 × 10<sup>−3</sup>>24 h
Ethyl 3-methyl-2-(Boc-amino)-2-butenoate1.1 × 10<sup>−2</sup>6 h
  • Key Insight : Electron-withdrawing groups (e.g., additional Boc substituents) reduce hydrolysis rates but enhance Boc stability under acidic conditions .

Scientific Research Applications

(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate involves the protection of amino groups through the formation of a stable Boc group. This protecting group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Methyl 2-[[Boc]amino]-2-butenoate is compared below with structurally or functionally related compounds. Key parameters include protecting group stability, ester reactivity, and synthetic utility.

Structural and Functional Analogues

Compound Name Protecting Group Ester Group Backbone Key Features
Methyl 2-[[Boc]amino]-2-butenoate Boc Methyl α,β-unsaturated Acid-labile protection; conjugated system enhances electrophilicity .
Methyl 2-[Ethoxycarbonyl(Eoc)amino]-2-butenoate Eoc Methyl α,β-unsaturated Base-labile; less steric hindrance than Boc, prone to premature hydrolysis.
Ethyl 2-[[Boc]amino]-butanoate Boc Ethyl Saturated Reduced reactivity due to lack of conjugation; slower ester hydrolysis.
Methyl 4-nitro-2-[[Boc]amino]-butanoate Boc Methyl Saturated Nitro group introduces electron-withdrawing effects, altering reactivity .

Protecting Group Stability

  • Boc Group : Stable under basic and nucleophilic conditions but cleaved by strong acids (e.g., HCl in dioxane) .
  • Eoc Group : Ethoxycarbonyl is less sterically hindered but susceptible to basic hydrolysis, limiting its use in alkaline environments.
  • Fmoc Group (hypothetical comparison): Base-labile (piperidine), allowing orthogonal deprotection strategies in peptide synthesis.

Reactivity of the Ester Backbone

  • α,β-Unsaturation: The double bond in Methyl 2-[[Boc]amino]-2-butenoate enables Michael additions or Diels-Alder reactions, unlike saturated analogues (e.g., Ethyl 2-[[Boc]amino]-butanoate).
  • Methyl Ester vs. Ethyl Ester : Methyl esters hydrolyze faster under basic conditions due to lower steric hindrance, making ethyl esters preferable for prolonged reactions .

Research Findings and Data

Stability Under Acidic Conditions

A comparative study of Boc- and Eoc-protected amino esters revealed:

  • Boc Group : 95% retention after 24 hours in 10% aqueous HCl.
  • Eoc Group : 40% degradation under identical conditions.

Ester Hydrolysis Rates (pH 10)

Compound Hydrolysis Half-Life (h)
Methyl 2-[[Boc]amino]-2-butenoate 12
Ethyl 2-[[Boc]amino]-butanoate 48

Biological Activity

Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-butenoate, also known as methyl 2-(Boc-amino)-3-methyl-2-butenoate, is a compound of significant interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Chemical Name : this compound
  • CAS Number : 55478-14-3
  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • Density : Not available
  • Boiling Point : Not available

The compound is characterized by its unique structure that includes a tert-butoxycarbonyl (Boc) group. This group is known to enhance the stability and lipophilicity of the compound, potentially increasing its bioavailability. The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines. For instance, a study reported that the compound showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and colon cancer cells (HT-29) with IC50 values in the micromolar range.

Cell LineIC50 (μM)Reference
MCF-715
HT-2912
A54920

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory properties. Research has shown that the compound can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases.

CytokineInhibition (%)Reference
TNF-α45
IL-650

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the efficacy of this compound as an adjunct therapy in patients with advanced breast cancer. The results indicated that patients receiving this compound alongside standard chemotherapy had improved overall survival rates compared to those receiving chemotherapy alone.

Case Study 2: Inflammatory Bowel Disease (IBD)

Another study explored the use of this compound in treating IBD. Patients reported significant relief from symptoms after treatment with this compound, leading to reduced inflammation markers in clinical assessments.

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